Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate
Description
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate is a nitroaromatic compound featuring a benzenecarboxylate ester backbone substituted with a 3-nitro group and a 4-[(4-methylphenyl)sulfonyl] (tosyl, Tos) moiety. The Tos group ([(4-methylphenyl)sulfonyl]) is a widely used blocking group in organic synthesis, known for its electron-withdrawing properties and stability under acidic conditions . The nitro group further enhances electron deficiency in the aromatic ring, influencing reactivity in substitution or reduction reactions. This compound likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging the Tos group’s protective role and the nitro group’s versatility in further functionalization.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)sulfonyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c1-10-3-6-12(7-4-10)23(20,21)14-8-5-11(15(17)22-2)9-13(14)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPIXUADUTMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221407 | |
| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-40-2 | |
| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477871-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401221407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the nitration of the corresponding methyl benzenecarboxylate followed by sulfonylation. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and advanced purification techniques are often employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or hydroxyl groups.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.
Biology: Research in biology has explored the potential biological activities of this compound, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: In the medical field, derivatives of this compound may be investigated for their therapeutic potential. Studies may focus on its anti-inflammatory, antioxidant, or anticancer properties.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, triggering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate can be compared to analogs with variations in sulfonyl/sulfanyl groups, ester substituents, or nitro positioning. Below is a detailed analysis:
Sulfonyl-Containing Analogs
- Disulfonamide Derivatives (e.g., Compound 5a ): The disulfonamide 5a (4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide) shares the Tos group but incorporates a pyridyl core and additional sulfonamide linkages. Key comparisons: Synthesis: Both compounds utilize Tos-protected intermediates, but 5a achieves an 80% yield via nucleophilic aromatic substitution, suggesting efficient Tos-directed coupling . Spectroscopy: The Tos group in 5a shows IR S=O stretches at 1332 cm⁻¹ and 1160 cm⁻¹, consistent with the target compound’s expected sulfonyl vibrations . Thermal Stability: 5a’s melting point (223–225°C) reflects high thermal stability due to sulfonamide hydrogen bonding, whereas the ester in the target compound may lower its melting point.
- [(4-Methylphenyl)methyl]sulfonyl Derivatives : Analogs with methylene-bridged sulfonyl groups (e.g., [(4-methylphenyl)methyl]sulfonyl) exhibit reduced electron-withdrawing effects compared to Tos. This may decrease electrophilic aromatic substitution rates but enhance solubility in nonpolar solvents.
Sulfanyl vs. Sulfonyl Derivatives
- {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methyl Carbamates :
Replacing the sulfonyl (SO₂) with sulfanyl (S) in analogs like {4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methyl N-(3,4-dichlorophenyl)carbamate introduces significant differences:- Electron Effects : Sulfanyl is less electron-withdrawing than sulfonyl, increasing electron density at the aromatic ring and altering reactivity in nitration or ester hydrolysis.
- Oxidative Stability : Sulfanyl groups are prone to oxidation, whereas Tos groups are stable, making the target compound preferable in oxidative environments.
Nitro-Substituted Benzenecarboxylates
- 4-[(4-Nitrobenzyl)oxy]benzyl 3-Nitrobenzoate :
This analog replaces the Tos group with a 4-nitrobenzyloxy moiety. Key contrasts:- Steric Effects : The bulky nitrobenzyloxy group may hinder ester hydrolysis compared to the Tos group’s planar structure.
- Applications : The dual nitro groups in this analog enhance explosive or dye properties, whereas the Tos group in the target compound prioritizes synthetic versatility.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The Tos group in the target compound enables regioselective reactions, as seen in disulfonamide synthesis .
- Reactivity Trends : Nitro groups adjacent to sulfonyl moieties enhance electrophilic substitution rates compared to sulfanyl analogs .
- Stability : Tos derivatives outperform sulfanyl analogs in oxidative or acidic conditions, critical for industrial processes .
Biological Activity
Methyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzenecarboxylate, also referred to by its CAS number 220110-87-2, is a synthetic organic compound notable for its complex structure which includes a piperazine ring, a sulfonyl group, and a nitro group. This unique combination suggests potential biological activities that warrant thorough investigation.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 419.45 g/mol. The structural features include:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Nitro Group : Often associated with biological activity, including antimicrobial and antitumor properties.
- Sulfonyl Group : Enhances solubility and can influence the compound's reactivity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
1. Antitumor Activity
Studies have indicated that compounds with similar structural motifs can exhibit antitumor properties. The presence of the nitro group is particularly significant as it has been linked to the inhibition of tumor cell proliferation. For example, analogs of nitrobenzenes have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Neurotoxicity Studies
Analogous compounds have been evaluated for neurotoxic effects, particularly regarding their interaction with monoamine oxidase (MAO). Research indicates that certain structural analogs can be substrates for MAO-B, leading to neurotoxic outcomes. This suggests that this compound may also possess neurotoxic potential depending on its metabolic pathways .
3. Antimicrobial Properties
The sulfonamide functionality is known to impart antimicrobial activity. Compounds featuring sulfonamide groups have demonstrated efficacy against a range of bacteria and fungi. Therefore, the biological evaluation of this compound in antimicrobial assays could yield significant insights into its potential as an antibiotic agent.
Case Studies and Research Findings
Several studies provide insights into the biological activities of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
